molecular formula C21H17ClN6O5 B2922091 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171454-39-9

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2922091
CAS RN: 1171454-39-9
M. Wt: 468.85
InChI Key: FLYJHLXZEKLKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H17ClN6O5 and its molecular weight is 468.85. The purity is usually 95%.
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Scientific Research Applications

The compound you’ve mentioned, known as “1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione”, has a complex structure that suggests a variety of potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:

Anticancer Research

The structural complexity of this compound, particularly the presence of the 1,2,4-triazole moiety, indicates potential utility in anticancer research. Triazole derivatives have been studied for their cytotoxic activities against various cancer cell lines. They can interact with enzymes and receptors overexpressed in cancer cells, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial Activity

Compounds with 1,2,4-triazole rings have shown promising antimicrobial properties. This compound could be investigated for its efficacy against bacterial and fungal pathogens, contributing to the development of new antibiotics or antifungal medications .

Material Science Applications

The electron-deficient nature of triazoles makes them suitable for material science applications. They can act as ligands to form coordination complexes with transition metal ions, which are useful in creating new materials with specific electronic properties .

Neuroprotective Agent Development

The related structures of pyrazoline and triazole derivatives have been associated with neuroprotective properties. This compound could be explored for its potential to mitigate oxidative stress in neural tissues, which is a significant factor in neurodegenerative diseases .

Antioxidant Properties

Oxidative stress is implicated in various diseases, and antioxidants are crucial in mitigating this stress. The compound’s structure suggests it could have antioxidant properties, making it a candidate for research into treatments for conditions caused by oxidative damage .

Enzyme Inhibition Studies

The compound could be used to study enzyme inhibition, particularly in enzymes like acetylcholinesterase (AchE), which plays a role in the cholinergic nervous system. Inhibitors of AchE are used to treat diseases like Alzheimer’s, and this compound could contribute to the development of new therapeutic agents .

Pharmacokinetics and Pharmacodynamics

The triazole ring is known to improve pharmacokinetic and pharmacodynamic properties of pharmaceuticals. This compound could be used in research to develop drugs with better absorption, distribution, metabolism, and excretion profiles .

Antiparasitic Treatments

Triazole derivatives have also been associated with antiparasitic activity. This compound could be explored for its potential use in treating parasitic infections, adding to the arsenal of antiparasitic drugs .

properties

IUPAC Name

3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O5/c1-31-12-7-11(8-13(9-12)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)14-5-3-4-6-15(14)22/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYJHLXZEKLKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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